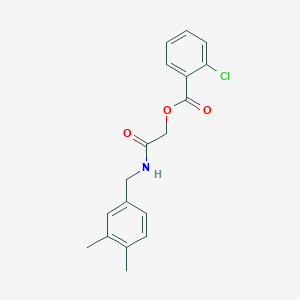
2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as DDAO-Cl, which is a fluorescent probe used for the detection of reactive oxygen species (ROS) in living cells.
作用机制
DDAO-Cl works by reacting with ROS, leading to the formation of a fluorescent product. The fluorescence intensity is directly proportional to the amount of ROS present in the cell. Therefore, DDAO-Cl can be used to monitor changes in ROS levels in real-time, providing valuable insights into the role of ROS in various biological processes.
Biochemical and Physiological Effects:
DDAO-Cl is a non-toxic probe that does not interfere with cellular processes. It has been extensively used in various cell types, including cancer cells, neurons, and immune cells, to study the role of ROS in different physiological processes. DDAO-Cl has also been used to study the effects of various drugs and compounds on ROS levels, providing valuable insights into their mechanisms of action.
实验室实验的优点和局限性
DDAO-Cl is a highly sensitive and specific probe that can detect ROS in real-time. It is easy to use and does not require any specialized equipment. However, DDAO-Cl has some limitations, including its sensitivity to pH and temperature changes, which can affect its fluorescence intensity. Therefore, it is essential to optimize the experimental conditions to obtain accurate results.
未来方向
DDAO-Cl has enormous potential for various applications in scientific research. Some future directions include the development of new probes with improved sensitivity and specificity for ROS detection, the use of DDAO-Cl in animal models to study the role of ROS in various diseases, and the development of new drugs and compounds that can modulate ROS levels for therapeutic purposes.
Conclusion:
In conclusion, 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate, also known as DDAO-Cl, is a fluorescent probe widely used for the detection of ROS in living cells. It has significant potential for various applications in scientific research, including the study of the role of ROS in various biological processes and diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DDAO-Cl have been discussed in this paper.
合成方法
The synthesis of DDAO-Cl involves the reaction of 2-chlorobenzoic acid with 2-((3,4-dimethylbenzyl)amino)-2-oxoacetic acid in the presence of thionyl chloride. The resulting product is then purified through column chromatography to obtain the final product.
科学研究应用
DDAO-Cl is widely used as a fluorescent probe for the detection of ROS in living cells. ROS are highly reactive molecules that play a crucial role in various physiological processes, including cell signaling, gene expression, and immune response. However, an excessive amount of ROS can lead to oxidative stress, which is associated with various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. DDAO-Cl is a highly sensitive probe that can detect ROS in real-time, making it an essential tool for studying the role of ROS in various biological processes and diseases.
属性
IUPAC Name |
[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-7-8-14(9-13(12)2)10-20-17(21)11-23-18(22)15-5-3-4-6-16(15)19/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZJYTBFMSHMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenylacetamide](/img/structure/B2855045.png)


![2-([1,1'-biphenyl]-4-yl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2855052.png)

![2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile](/img/structure/B2855057.png)
![2-Chloro-N-(1H-pyrrolo[2,3-b]pyridin-6-ylmethyl)propanamide](/img/structure/B2855058.png)


![1-butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2855063.png)
![1-(4-Chlorophenyl)-3-hydroxy-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2855064.png)